
4-(4-Ethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylphenol is an organic compound with the formula C2H5C6H4OH . It is one of three isomeric ethylphenols . A white solid, it occurs as an impurity in xylenols and is used in the production of some commercial phenolic resins . It is also a precursor to 4-vinylphenol .
Synthesis Analysis
The synthesis of related compounds often involves the Williamson ether synthesis, in which an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is normally prepared by the reaction of an alcohol with a strong base such as sodium hydride, NaH .Molecular Structure Analysis
The molecular structure of 4-Ethylphenol consists of a benzene ring with an ethyl group (C2H5) and a hydroxyl group (OH) attached . The molecular formula is C8H10O .Chemical Reactions Analysis
While specific reactions involving “4-(4-Ethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97%” are not available, related compounds like 4-Ethylphenol can undergo various chemical reactions. For instance, 4-Ethylphenol can be produced by the yeast Brettanomyces in wine and beer .Physical And Chemical Properties Analysis
4-Ethylphenol, a related compound, is a white solid with a leather-like odor . It has a melting point of 45.1 °C and a boiling point of 218 °C .Safety and Hazards
Orientations Futures
While specific future directions for “4-(4-Ethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97%” are not available, research into related compounds continues. For instance, new substituted hydrazone derivatives have been designed, synthesized, and evaluated for anticonvulsant activity . This suggests that similar compounds could have potential applications in drug design and other areas of research.
Mécanisme D'action
Target of Action
Related compounds such as 4-ethylphenol have been shown to modulate neurological health and function .
Mode of Action
It is suggested that similar compounds like 4-ethylphenol may enter the bloodstream, pass the blood-brain barrier, and affect microglial cells in the central nervous system .
Biochemical Pathways
4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol is likely involved in the metabolism of aromatic amino acids such as phenylalanine and tyrosine by certain gut microbiota, yielding 4-ethylphenol
Pharmacokinetics
It is suggested that increased intestinal permeability, common in certain conditions like autism, could potentially explain increased flux of similar compounds across the gut epithelium and the blood brain barrier .
Result of Action
It is suggested that similar compounds like 4-ethylphenol sulfate are associated with an anxiety phenotype in certain conditions .
Action Environment
Environmental factors such as diet and gut microbiota composition can influence the action, efficacy, and stability of 4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol. For instance, the catabolism of aromatic amino acids by certain gut microbiota yields 4-ethylphenol .
Propriétés
IUPAC Name |
4-(4-ethylphenyl)-2-methylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-4-11-5-7-12(8-6-11)9-10-13(2,3)14/h5-8,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEVXCJEVGOAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)-2-methylbut-3-yn-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

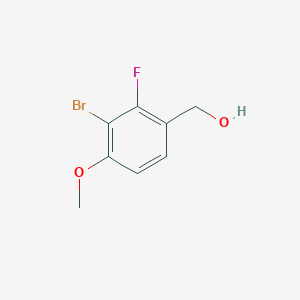
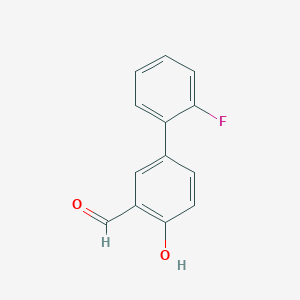
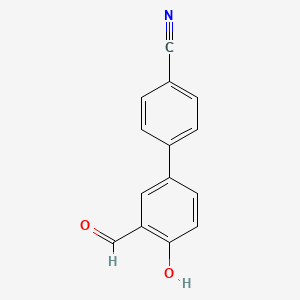
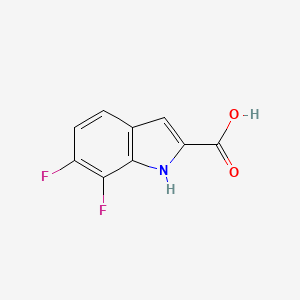
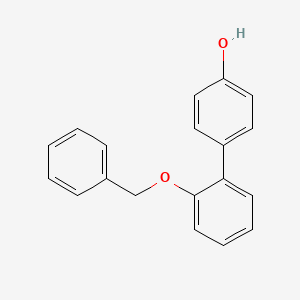
![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)

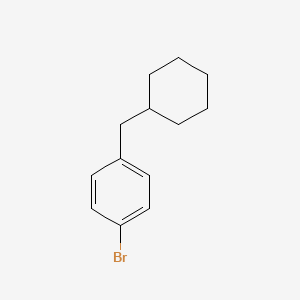
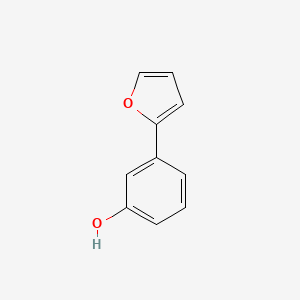

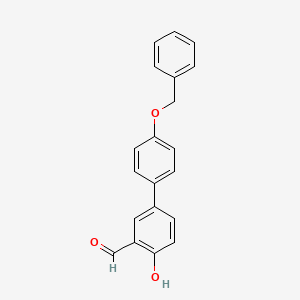
![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)

